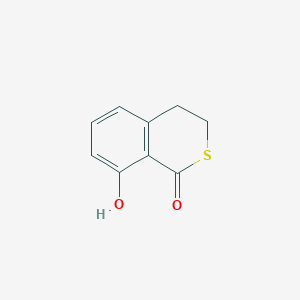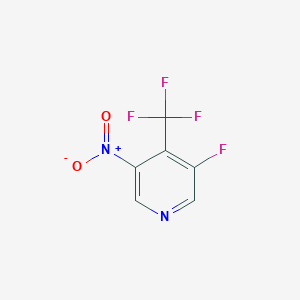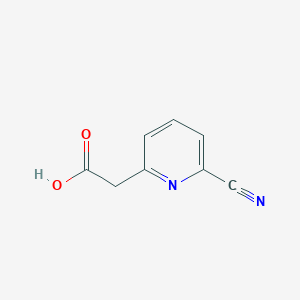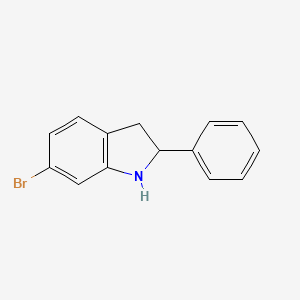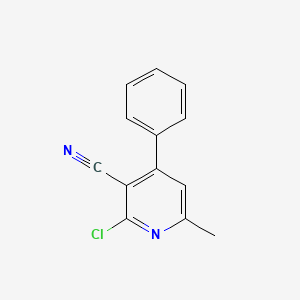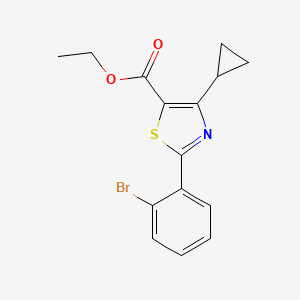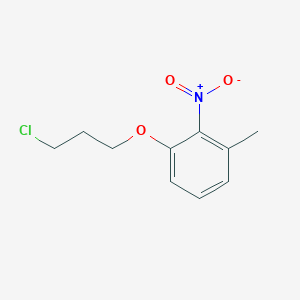
2,4-Dichloro-5,6-difluoroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5,6-difluoroquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Dichloro-5,6-difluoroquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with ortho-aminobenzoic acid and potassium cyanate.
Formation of Quinazoline Diones: Ortho-aminobenzoic acid reacts with potassium cyanate in an aqueous medium at a temperature range of 20 to 100°C and a pH of 9 to 12 to form 2,4-quinazoline diones.
Chlorination: The quinazoline diones are then chlorinated using a chlorinating agent, such as fatty amine, to produce 2,4-dichloroquinazoline.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of non-toxic solvents and accessible raw materials makes the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5,6-difluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often mediated by reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Cyclization Reactions: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Oxidizing Agents: DDQ is commonly used for oxidative transformations.
Reducing Agents: Various reducing agents can be employed depending on the desired transformation.
Solvents: Organic solvents like acetonitrile and benzene are often used in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative dehydrogenation can lead to the formation of aromatic compounds .
Scientific Research Applications
2,4-Dichloro-5,6-difluoroquinazoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5,6-difluoroquinazoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,4-Dichloro-5,6-difluoroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.
Properties
Molecular Formula |
C8H2Cl2F2N2 |
|---|---|
Molecular Weight |
235.01 g/mol |
IUPAC Name |
2,4-dichloro-5,6-difluoroquinazoline |
InChI |
InChI=1S/C8H2Cl2F2N2/c9-7-5-4(13-8(10)14-7)2-1-3(11)6(5)12/h1-2H |
InChI Key |
XBFBIETUWMHQPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1N=C(N=C2Cl)Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



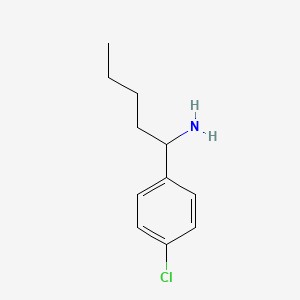
![4-Chloro-2-(chloromethyl)-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12970125.png)
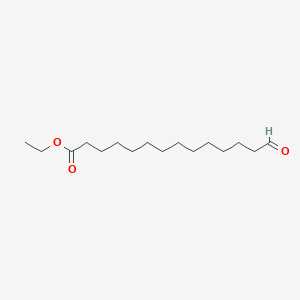
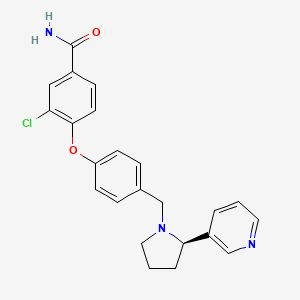
![9-Methyl-3,4-diphenyl-9H-pyrido[3,4-b]indole](/img/structure/B12970137.png)
